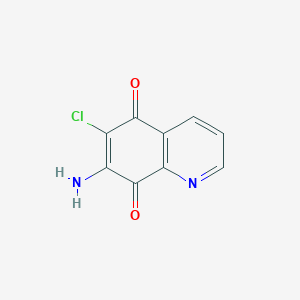

5,8-Quinolinedione, 7-amino-6-chloro-

Description

Significance of the 5,8-Quinolinedione (B78156) Core in Bioactive Molecules

The 5,8-quinolinedione scaffold is the foundational structure for a class of natural antibiotics that display a broad spectrum of activities, including anticancer, antibacterial, antifungal, and antimalarial properties. nih.govnih.gov Structure-activity relationship studies have consistently shown that this quinolinedione core is essential for the biological effects observed in these molecules. nih.govnih.gov The inherent reactivity of the quinone moiety, coupled with the nitrogen-containing pyridine (B92270) ring, allows for diverse chemical modifications, leading to a wide array of derivatives with tailored biological activities. nih.govmdpi.com

The mechanism of action for many 5,8-quinolinedione-based compounds is linked to their ability to undergo redox cycling, a process that can be modulated by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This interaction can lead to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis, particularly in cancer cells that overexpress NQO1. nih.gov The versatility of the 5,8-quinolinedione scaffold allows for the introduction of various substituents at different positions, which can significantly influence the compound's biological properties and target specificity. nih.gov

Historical Perspective of 5,8-Quinolinedione Analogues in Scholarly Investigations

The journey of 5,8-quinolinedione analogues in scientific research began with the isolation of the natural product streptonigrin (B15502) from Streptomyces flocculus in 1959. nih.gov Streptonigrin, a potent 7-amino-5,8-quinolinedione antibiotic, exhibited remarkable anticancer activity, which spurred further investigation into this class of compounds. nih.gov However, its high toxicity limited its clinical application, prompting researchers to synthesize analogues with improved therapeutic indices. nih.gov

Subsequent research led to the discovery of other natural 5,8-quinolinediones, such as lavendamycin (B1674582) and the ascidiathiazones. nih.gov These discoveries, along with the established biological potential of streptonigrin, fueled extensive synthetic efforts to create novel derivatives. nih.govnih.gov A significant focus of this research has been the modification of the C-6 and C-7 positions of the 5,8-quinolinedione ring system, as substitutions at these sites have been shown to dramatically alter the biological activity of the resulting compounds. nih.govnih.gov

Rationale for Dedicated Academic Research on 7-Amino-6-chloro-5,8-Quinolinedione

The specific compound, 7-amino-6-chloro-5,8-quinolinedione, represents a targeted effort to build upon the knowledge gained from earlier 5,8-quinolinedione research. The rationale for its dedicated study is multi-faceted:

Building on a Proven Scaffold: The 5,8-quinolinedione core is a well-established pharmacophore with known biological activity. nih.govnih.gov

Strategic Substitution: The placement of an amino group at the C-7 position and a chlorine atom at the C-6 position is a deliberate design choice. Natural 5,8-quinolinedione antibiotics often feature an amino group at the C-7 position, a feature known to be important for their activity. nih.gov The introduction of a halogen, such as chlorine, at the C-6 position can modulate the electronic properties of the quinone ring, potentially enhancing its reactivity and biological efficacy.

Exploring Structure-Activity Relationships: The synthesis and evaluation of 7-amino-6-chloro-5,8-quinolinedione and its derivatives allow for a systematic investigation of how specific substituents influence biological outcomes. For example, studies have compared the activity of 7-arylamine-6-chloro-5,8-quinolinediones against various cancer cell lines, providing valuable data on how different aryl groups affect anticancer potency. nih.gov

Potential as an NQO1 Substrate: Like other quinolinediones, this compound is investigated for its potential to be a substrate for the NQO1 enzyme, which is overexpressed in many types of cancer cells. nih.gov This offers a potential mechanism for selective cytotoxicity towards malignant cells. nih.gov

Antiproliferative and Antimicrobial Potential: Research extends to evaluating its effectiveness against a range of cancer cell lines and its potential as an antimicrobial agent. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-6-chloroquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNJCPZTOMNCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=C(C2=O)Cl)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482502 | |

| Record name | 5,8-Quinolinedione, 7-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54490-74-3 | |

| Record name | 5,8-Quinolinedione, 7-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 5,8 Quinolinediones with Amino and Halo Substituents

Electrophilic and Nucleophilic Substitution Reactions at C-6 and C-7 Positions

The reactivity of the 5,8-quinolinedione (B78156) core is significantly influenced by the substituents at the C-6 and C-7 positions. The presence of an amino group at C-7 and a chlorine atom at C-6 makes these positions susceptible to substitution reactions, which are crucial for the synthesis of diverse derivatives.

Nucleophilic substitution is a prominent reaction pathway for halo-substituted quinones. The chlorine atom at the C-6 position of 7-amino-6-chloro-5,8-quinolinedione is a leaving group that can be displaced by various nucleophiles. This reactivity is a key strategy for introducing new functional groups at this position. Studies on related chloroquinolines have demonstrated that the chloro group can undergo nucleophilic substitution with amines, thiols, and alkoxides. researchgate.netmdpi.com

Computational analyses, such as Molecular Electrostatic Potential (MEP) maps, of substituted 5,8-quinolinediones reveal distinct electrophilic and nucleophilic regions within the molecules. mdpi.commdpi.com For derivatives of 5,8-quinolinedione, nucleophilic regions are typically located near the oxygen and nitrogen atoms, while electrophilic regions are found near the hydrogen atoms of the quinoline (B57606) moiety. mdpi.com The carbon atoms at the C-6 and C-7 positions are part of the quinone ring and their reactivity is modulated by the attached amino and chloro groups.

The general reactivity for nucleophilic aromatic substitution (SNAr) on related heterocyclic systems, such as 2,4-dichloroquinazolines, shows a preference for substitution at the 4-position. nih.gov This suggests that the electronic environment of the quinolinedione ring, influenced by the nitrogen atom and the carbonyl groups, plays a significant role in directing incoming nucleophiles.

Redox Chemistry of the Quinolinedione Core

The quinone moiety is the defining feature of 5,8-quinolinedione, 7-amino-6-chloro-, and its redox chemistry is central to its chemical character. Quinones are known for their ability to undergo reversible oxidation-reduction reactions, a property that is fundamental to their role in various chemical and biological processes. researchgate.net

The oxidation of hydroquinones is a common method for the formation of quinones. While 7-amino-6-chloro-5,8-quinolinedione is already in an oxidized state, further oxidation reactions can be complex and may lead to degradation of the molecule. However, the synthesis of substituted quinoline-5,8-quinones can be achieved through the oxidation of the corresponding 8-hydroxyquinolines. researchgate.net For instance, dye-sensitized photo-oxidation of 8-hydroxyquinoline (B1678124) can yield quinoline-5,8-quinone. researchgate.net

A characteristic reaction of quinones is their reduction to the corresponding hydroquinones. youtube.com This transformation involves the addition of two electrons and two protons to the quinone system. The reduction of 7-amino-6-chloro-5,8-quinolinedione would yield 7-amino-6-chloro-5,8-dihydroxyquinoline. This process is often reversible, allowing the molecule to cycle between the oxidized (quinone) and reduced (hydroquinone) states. The redox potential of the quinone is a critical parameter that determines the ease of this reduction.

Functional Group Transformations and Extensive Derivatization

The presence of the amino and chloro substituents on the 5,8-quinolinedione scaffold allows for a wide range of derivatization reactions, leading to the synthesis of novel compounds with modified properties.

The chloro group at the C-6 position is susceptible to nucleophilic attack by secondary amines, leading to the formation of 6-amino-substituted derivatives. For example, the reaction of 6-chloroquinoline-5,8-quinone with secondary amines like piperidine (B6355638) or morpholine (B109124) results in the formation of 6-piperidino- or 6-morpholino-quinoline-5,8-quinone derivatives, respectively. researchgate.net Although this example pertains to a closely related compound, it illustrates a key reactive pathway for 7-amino-6-chloro-5,8-quinolinedione.

Table 1: Examples of Secondary Amination Reactions on Related Chloroquinones

| Reactant | Secondary Amine | Product |

|---|---|---|

| 6-chloroquinoline-5,8-quinone | Piperidine | 6-piperidinoquinoline-5,8-quinone |

| 6-chloroquinoline-5,8-quinone | Morpholine | 6-morpholinoquinoline-5,8-quinone |

The chlorine atom at C-6 can also be displaced by alkoxide and thiolate nucleophiles. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with alkanethiols in the presence of a base like sodium ethoxide yields the corresponding 4-alkylthio derivatives. mdpi.com Similarly, treatment with thiophenol leads to the formation of the 4-phenylthio product. mdpi.com Fusion of a chloroquinolinone with thiourea (B124793) has also been shown to produce the corresponding sulfanylquinolinone. researchgate.netmdpi.com These reactions demonstrate the feasibility of introducing sulfur-containing functional groups onto the quinoline framework.

Alkoxylation can be achieved by reacting the chloro-substituted quinolinone with an appropriate alkoxide. For instance, treatment of a chloroquinolinone with sodium ethoxide can lead to the corresponding ethoxy derivative. mdpi.com

Table 2: Examples of Alkoxylation and Thiolation Reactions on Related Chloroquinolines

| Reactant | Nucleophile | Product Type |

|---|---|---|

| 4-chloro-8-methylquinolin-2(1H)-one | Ethanethiol/Sodium ethoxide | 4-Ethylthio-8-methylquinolin-2(1H)-one |

| 4-chloro-8-methylquinolin-2(1H)-one | Thiophenol | 8-Methyl-4-phenylthioquinolin-2(1H)-one |

| 4-chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one |

| 4-chloro-8-methylquinolin-2(1H)-one | Sodium ethoxide | 4-Ethoxy-8-methylquinolin-2(1H)-one |

Formation of Hybrid Molecular Structures (e.g., with Betulin)

The conjugation of halo- and amino-substituted 5,8-quinolinediones with natural products represents a significant strategy in medicinal chemistry, aiming to create hybrid molecules with potentially enhanced or novel biological activities. This approach combines the pharmacophoric features of the quinolinedione scaffold with the distinct properties of a natural molecule, such as the pentacyclic triterpenoid (B12794562) betulin (B1666924). While direct studies on the hybridization of 7-amino-6-chloro-5,8-quinolinedione are not extensively documented, research on structurally related compounds, particularly 6,7-dichloro-5,8-quinolinedione, provides critical insight into the synthetic methodologies and chemical reactivity pertinent to forming such conjugates.

Research groups have successfully synthesized hybrid molecules by linking 6,7-dichloroquinoline-5,8-dione (B1222834) with betulin. nih.gov This process typically involves the nucleophilic substitution of one of the chlorine atoms on the quinolinedione ring by a hydroxyl group from the betulin molecule. nih.gov Betulin possesses two primary hydroxyl groups at the C-3 and C-28 positions, which can be selectively functionalized to serve as nucleophiles for creating an ether linkage with the quinone scaffold. nih.gov

The synthesis of these hybrids generally involves reacting 6,7-dihalogen-5,8-quinolinediones with an alcohol in the presence of a base like potassium carbonate. nih.gov The choice of solvent can influence the reaction's outcome; for instance, conducting the reaction in THF or DMSO can lead to mono- or di-substituted products, respectively. nih.gov In the context of betulin hybrids, the linkage is often established at specific positions on the betulin skeleton to optimize the hybrid's biological profile. nih.gov These synthetic efforts have yielded a series of compounds where the 5,8-quinolinedione unit is attached to betulin at various positions, creating a library of novel chemical entities for further evaluation. nih.gov

The table below details examples of hybrid structures synthesized from the reaction of substituted 5,8-quinolinediones and betulin derivatives, as described in the scientific literature.

| Hybrid Compound Reference | Quinolinedione Moiety | Betulin Derivative | Linkage Type |

|---|---|---|---|

| Kadela-Tomanek et al. | 6,7-dichloroquinoline-5,8-dione | Betulin | Ether linkage at C-3 or C-28 of betulin |

| Kadela-Tomanek et al. | 6,7-dichloro-2-methyl-quinoline-5,8-dione | Betulin | Ether linkage at C-3 or C-28 of betulin |

Advanced Spectroscopic and Structural Elucidation of 7 Amino 6 Chloro 5,8 Quinolinedione Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Positional Assignment

NMR spectroscopy is a cornerstone of molecular structure elucidation. However, for certain substituted 5,8-quinolinediones, including the title compound, challenges arise due to the absence of protons on the quinone ring, making positional assignment of substituents on this ring difficult with standard one-dimensional techniques.

The ¹H NMR spectrum of a 7-amino-6-chloro-5,8-quinolinedione analogue is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the amino substituent. The pyridine ring protons (H-2, H-3, and H-4) typically resonate in the aromatic region of the spectrum. For a related compound, 6,7-dichloro-2-formyl-5,8-quinolinedione, signals for H-3 and H-4 were observed at 8.40 and 8.77 ppm, respectively. mdpi.com The amino group protons (–NH₂) would appear as a broader signal, the chemical shift of which is dependent on solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shift Ranges for 7-Amino-6-chloro-5,8-Quinolinedione Analogues

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | ~8.5 - 9.0 | Doublet of doublets (dd) | Influenced by the nitrogen atom and substituents. |

| H-3 | ~7.5 - 8.5 | Doublet of doublets (dd) | Coupled to H-2 and H-4. |

| H-4 | ~8.7 - 9.2 | Doublet of doublets (dd) | Influenced by the nitrogen atom and substituents. |

| -NH₂ | Variable | Broad singlet (br s) | Chemical shift and broadening are solvent and temperature dependent. |

Note: The exact chemical shifts can vary based on the solvent and specific analogue structure.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for a 7-amino-6-chloro-5,8-quinolinedione analogue would feature signals for the two carbonyl carbons (C-5 and C-8) at the downfield end of the spectrum, typically in the range of 170-180 ppm. For instance, the carbonyl carbons in 6,7-dichloro-2-formyl-5,8-quinolinedione were assigned at 173.7 and 175.0 ppm. mdpi.com The remaining carbons of the quinoline (B57606) core resonate in the aromatic region (approximately 120-160 ppm). The carbons bearing the chloro (C-6) and amino (C-7) substituents would be directly observable, though their definitive assignment without proton correlation can be challenging.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 7-Amino-6-chloro-5,8-Quinolinedione Analogues

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 | ~150 - 155 | |

| C-3 | ~122 - 128 | |

| C-4 | ~135 - 140 | |

| C-4a | ~145 - 150 | Bridgehead carbon. |

| C-5 | ~170 - 180 | Carbonyl carbon. |

| C-6 | ~140 - 148 | Carbon bearing chloro substituent. |

| C-7 | ~145 - 155 | Carbon bearing amino substituent. |

| C-8 | ~170 - 180 | Carbonyl carbon. |

| C-8a | ~130 - 135 | Bridgehead carbon. |

Note: Values are estimates based on data from analogous structures and general substituent effects.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for confirming structural assignments by correlating proton and carbon signals. For example, in the analysis of 6,7-dichloro-2-formyl-5,8-quinolinedione, 2D NMR spectra were used to assign the proton and carbon signals of the pyridine ring. mdpi.com

However, a significant limitation arises in the structural elucidation of 6,7-disubstituted-5,8-quinolinediones. Because there are no hydrogen atoms directly attached to the C-6 and C-7 positions on the quinone moiety, correlation techniques like HSQC and HMBC cannot be used to definitively assign the signals for these specific carbon atoms. mdpi.comresearchgate.net This ambiguity makes it difficult to distinguish between isomers, such as 6-amino-7-chloro- and 7-amino-6-chloro-5,8-quinolinedione, using NMR spectroscopy alone. This highlights the critical need for complementary analytical methods like vibrational spectroscopy.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis and Regioisomerism Identification

Infrared (IR) spectroscopy is a powerful and sensitive technique for identifying functional groups and probing the electronic environment within a molecule. In the context of substituted 5,8-quinolinediones, it serves as a crucial tool for distinguishing between regioisomers, a task that can be ambiguous with NMR alone. mdpi.com

The most diagnostic region in the IR spectrum of 5,8-quinolinedione (B78156) derivatives is the carbonyl stretching (C=O) region, typically found between 1650 and 1700 cm⁻¹. mdpi.com The exact frequency of the C=O absorption is sensitive to the electronic environment. Effects such as conjugation can weaken the C=O double bond, resulting in a lower stretching frequency. youtube.comspcmc.ac.in In 5,8-quinolinedione systems, the two carbonyl groups (at C-5 and C-8) often give rise to two distinct absorption bands due to symmetric and asymmetric stretching modes. mdpi.comresearchgate.net The presence of electron-donating or electron-withdrawing substituents on the quinone ring further influences the position of these bands by altering the electron density around the carbonyl groups.

A key application of IR spectroscopy in this class of compounds is the differentiation of regioisomers based on the pattern of carbonyl absorptions. Research has demonstrated a clear correlation between the substituent position (C-6 vs. C-7) and the appearance of the C=O stretching bands. mdpi.com

Specifically, for 5,8-quinolinedione derivatives:

7-Amino substitution : Compounds with an amino group at the C-7 position, such as the target compound 7-amino-6-chloro-5,8-quinolinedione, consistently show two separated peaks in the carbonyl region (1700–1650 cm⁻¹). mdpi.com

6-Amino substitution : In contrast, the corresponding regioisomers with an amino group at the C-6 position exhibit only one peak in this area. mdpi.com

This distinct difference in the number of observed carbonyl bands (and thus the separation between them, Δν) serves as a reliable diagnostic marker to confirm the position of the amino substituent on the quinone ring. This method effectively overcomes the limitations encountered in NMR spectroscopy for these specific structural assignments. mdpi.comresearchgate.net

Table 3: Correlation of IR Carbonyl Bands with Amino Substituent Position in Chloro-amino-5,8-quinolinediones

| Substituent Pattern | Position of -NH₂ | Expected Number of C=O Peaks (1700-1650 cm⁻¹) | Spectroscopic Outcome |

| 6-Amino-7-chloro- | C-6 | One | A single, potentially broad, absorption band. |

| 7-Amino-6-chloro- | C-7 | Two | Two distinct absorption bands are resolved. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Purity Assessment

High-resolution mass spectrometry is a powerful technique for the precise determination of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In the analysis of quinolinedione analogues, HRMS is critical for confirming their identity. For instance, in the characterization of new derivatives of 6,7-dichloro-5,8-quinolinedione, a Bruker Impact II instrument is utilized. mdpi.com Samples are typically prepared by dissolving them in a suitable solvent mixture, such as acetonitrile (B52724) and 1% formic acid. mdpi.com The high-resolution data obtained allows for the confident assignment of elemental compositions.

For example, the HRMS analysis of a related compound, 6-amino-7-bromoquinoline-5,8-dione (B8093216), using electrospray ionization (ESI+) yielded a measured m/z that was in close agreement with the calculated value for the protonated molecule [M+H]⁺, confirming its molecular formula.

Table 1: Illustrative HRMS Data for 5,8-Quinolinedione Analogues

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 6,7-dichloro-2-hydroxy-5,8-quinolinedione | C₉H₄Cl₂NO₃ | 243.9568 | 243.9561 |

| 2,6,7-trichloro-5,8-chinolinodion | C₉H₃Cl₃NO₂ | 261.9929 | 261.9926 |

| 6-amino-7-bromoquinoline-5,8-dione | C₉H₅BrN₂O₂ | 252.9521 | 252.9523 |

This data is representative of the precision achieved in HRMS analysis for this class of compounds.

Beyond molecular formula determination, HRMS also serves as a tool for purity assessment. The high resolution of the technique allows for the detection of even minor impurities, which would appear as separate signals in the mass spectrum, ensuring the homogeneity of the sample.

X-ray Crystallography for Solid-State Structural Determination

For analogues of 7-amino-6-chloro-5,8-quinolinedione, X-ray diffraction studies have been instrumental in elucidating their structural features. For example, the crystal structure of 6,7-dichloro-2-methyl-5,8-quinolinedione was characterized using X-ray diffraction. researchgate.net Such studies provide definitive proof of the molecule's connectivity and stereochemistry.

The arrangement of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial as they can influence the physical properties of the solid, such as melting point and solubility.

In the crystal structure of 6,7-dichloro-2-methyl-5,8-quinolinedione, the elementary unit cell contains eight molecules arranged in two layers. researchgate.net This packing is dictated by the interplay of various intermolecular forces. For other quinoline derivatives, such as a chloro analogue of tacrine, π-π interactions between the pyridine rings of adjacent molecules play a significant role in stabilizing the crystal structure, with molecules forming dimers. nih.gov These dimers are further interconnected by C-H···π interactions. nih.gov

Hydrogen bonding is another critical interaction, particularly for compounds like 7-amino-6-chloro-5,8-quinolinedione which possesses both hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygens and the nitrogen atom of the quinoline ring). These interactions dictate a highly ordered and stable crystal lattice.

Table 2: Representative Intermolecular Interactions in Quinolinedione Analogue Crystals

| Type of Interaction | Description |

| π-π Stacking | Attraction between the electron clouds of aromatic rings of neighboring molecules. |

| C-H···π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system as the acceptor. |

| Hydrogen Bonding | Strong electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. |

X-ray crystallography provides a snapshot of the preferred conformation of a molecule in the solid state. For the largely planar 5,8-quinolinedione ring system, the analysis focuses on the planarity of the ring and the orientation of its substituents. Any deviations from planarity can be precisely quantified.

For analogues with non-planar moieties, such as those with substituted alkyl chains, the analysis becomes more complex. The principles of conformational analysis, such as the preference for substituents on a cyclohexane (B81311) ring to occupy the equatorial position to minimize steric strain (1,3-diaxial interactions), can be applied to understand the observed solid-state conformation. libretexts.org While the quinolinedione core is aromatic and thus planar, any saturated cyclic substituents would adopt low-energy chair or boat conformations to minimize angle and torsional strain. iscnagpur.ac.in

Chromatographic Methods (e.g., HPLC) for Purification and Purity Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for both the purification of synthesized compounds and the assessment of their purity. HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

For the purification of 7-amino-6-chloro-5,8-quinolinedione and its analogues, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. By running a gradient, where the proportion of the organic solvent is increased over time, compounds of increasing hydrophobicity can be eluted from the column.

The purity of the final compound is also determined by HPLC. A pure sample should ideally show a single sharp peak in the chromatogram. The area of this peak, relative to the total area of all peaks, is used to quantify the purity. For example, the purity of 6-amino-7-bromoquinoline-5,8-dione has been assessed using HPLC under specific conditions, demonstrating a purity of ≥99.5%.

Table 3: Typical HPLC Conditions for Purity Analysis of a 5,8-Quinolinedione Analogue

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Gradient of 0.1% TFA in water and acetonitrile |

| Detection | UV at 254 nm |

| Retention Time | 6.8 minutes |

| Purity | ≥99.5% |

This data is for 6-amino-7-bromoquinoline-5,8-dione and is representative of the methods used for related compounds.

Computational Chemistry and Molecular Modeling of 7 Amino 6 Chloro 5,8 Quinolinedione

Quantum Chemical Calculations (Density Functional Theory – DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies typically involve a suite of analyses, each providing a different lens through which to view the compound's behavior at a subatomic level.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts how a small molecule might bind to a macromolecular target, such as a protein or enzyme. This is vital for drug discovery. For instance, various quinolinedione derivatives have been docked with enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) to explore their mechanism of action. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within the protein's active site. mdpi.com However, there are no published molecular docking studies specifically investigating the interactions of 7-amino-6-chloro-5,8-quinolinedione with any biological macromolecules.

Enzyme-Ligand Interactions (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), Dihydropteroate (B1496061) Synthase)

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential interactions between quinolinedione derivatives and various enzymes. These analyses provide critical insights into the structural basis of their biological activity.

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is a key enzyme in the bioreduction of quinones. mdpi.com Molecular docking studies on related quinolinedione compounds have revealed specific binding modes within the active site of NQO1. For instance, the modeling of 6,7-dichloro-5,8-quinolinedione, a precursor to many amino-substituted analogs, shows its 5,8-quinolinedione (B78156) moiety situated in a hydrophobic pocket near the aromatic residues of Phenylalanine (PHE178) and Tyrosine (TYR126, TYR128).

Key interactions observed for these related compounds include hydrogen bonding and hydrophobic interactions. The nitrogen atom of the quinoline (B57606) ring and the carbonyl groups are often identified as crucial for forming hydrogen bonds with amino acid residues like TYR126. The planar quinone structure also engages in hydrophobic interactions with the FAD cofactor and surrounding aromatic residues. The introduction of different substituents on the quinolinedione scaffold can influence the arrangement and type of interactions with the NQO1 enzyme. While direct modeling data for 7-amino-6-chloro-5,8-quinolinedione is not extensively detailed, the interactions of its structural analogs provide a strong predictive model for its binding.

Table 1: Predicted Interactions of Quinolinedione Analogs with NQO1 Active Site Residues

| Interacting Residue | Type of Interaction | Compound Class Studied | Reference |

| TYR126 | Hydrogen Bond | 6,7-dichloro-5,8-quinolinedione derivatives | |

| TYR128 | Hydrophobic Interaction | 6,7-dichloro-5,8-quinolinedione derivatives | |

| PHE178 | Hydrophobic Interaction | 6,7-dichloro-5,8-quinolinedione derivatives | |

| FAD Cofactor | Hydrophobic Interaction | 6,7-dichloro-5,8-quinolinedione derivatives |

Dihydropteroate Synthase (DHPS): While specific docking studies for 7-amino-6-chloro-5,8-quinolinedione with DHPS are not prominent in the literature, analyses of closely related analogs suggest potential interactions. For example, molecular docking studies of 6-amino-7-bromoquinoline-5,8-dione (B8093216), an antibacterial agent, indicate that it may interact effectively with bacterial targets such as dihydropteroate synthase. nih.gov This suggests that the amin quinolinedione scaffold could be a viable candidate for targeting this bacterial enzyme.

DNA Intercalation and Binding Mode Analysis

The planar aromatic structure of quinolinediones is a key feature that allows them to function as DNA intercalating agents. This mechanism is a hallmark of many cytotoxic and antimicrobial compounds.

Computational and mechanistic studies on compounds structurally similar to 7-amino-6-chloro-5,8-quinolinedione have supported this binding mode. For example, 6-amino-7-bromoquinoline-5,8-dione is understood to exert some of its biological effects by intercalating into DNA strands, which can lead to structural damage and inhibition of replication and transcription. nih.gov

Furthermore, binding mode analysis of a related series, the 6-arylamino-7-chloro-quinazoline-5,8-diones, has been performed to understand their function as topoisomerase I (TOP1) inhibitors. nih.gov In these computational models, the quinazoline-5,8-dione moiety intercalates between the DNA base pairs at the enzyme's cleavage site. nih.gov The stability of this interaction is attributed to a combination of hydrogen bonds and hydrophobic interactions involving the compound, TOP1 residues, and the DNA bases. nih.gov These findings suggest that 7-amino-6-chloro-5,8-quinolinedione likely shares this ability to intercalate into the DNA helix, a critical aspect of its potential biological activity.

Protein-Ligand Interaction Fingerprint Analysis

Protein-ligand interaction fingerprint (IFP) analysis is a computational method used to encode and compare the interaction patterns between a ligand and a protein's binding site. This technique converts the complex 3D structural information of a protein-ligand complex into a simple bit vector, where each bit represents the presence or absence of a specific type of interaction.

For the 7-amino-6-chloro-5,8-quinolinedione compound, a hypothetical interaction fingerprint within the NQO1 active site can be inferred from docking studies of its close analogs, such as 6,7-dichloro-5,8-quinolinedione. The key interactions that would form this fingerprint include:

Hydrogen Bonds: Primarily involving the quinone's carbonyl oxygens and the amino group with polar residues like Tyrosine (e.g., TYR126).

Hydrophobic Interactions: Involving the planar quinoline ring system with aromatic residues (e.g., PHE178, TYR128) and the FAD cofactor.

Pi-Stacking: Potential pi-pi stacking interactions between the aromatic ring of the compound and the aromatic side chains of amino acids like Phenylalanine or Tyrosine.

This fingerprint provides a simplified yet detailed summary of the binding mode, which is valuable for virtual screening, comparing binding modes of different compounds, and developing structure-activity relationship models.

Table 2: Potential Interaction Fingerprint Components for 7-Amino-6-chloro-5,8-Quinolinedione with NQO1

| Interaction Type | Potential Interacting Partner (Residue/Cofactor) | Structural Feature of Ligand | Reference |

| Hydrogen Bond (Acceptor) | TYR126 | Carbonyl Oxygens | |

| Hydrogen Bond (Donor) | TYR126 | Amino Group | |

| Hydrophobic/Aromatic | PHE178, TYR128 | Quinoline Ring System | |

| Hydrophobic | FAD Cofactor | Quinoline Ring System |

In Silico Prediction of Pharmacokinetic and ADMET-Related Properties (Excluding Toxicity Profiles)

In silico tools are frequently used in early-stage drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. These predictions help to identify candidates with potentially favorable pharmacokinetic profiles.

While specific ADMET predictions for 7-amino-6-chloro-5,8-quinolinedione are not widely published, studies on its parent structures, such as 6,7-dichloro-5,8-quinolinedione, provide valuable insights. The analysis of these related compounds using software like pkCSM often shows good oral availability. The parameters typically calculated to assess these properties are detailed below.

Table 3: Common In Silico Pharmacokinetic and ADME-Related Parameters

| Parameter | Description | Relevance to Pharmacokinetics |

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences diffusion and absorption; lower MW is often favorable. |

| LogP (Octanol/Water Partition Coefficient) | A measure of lipophilicity. | Affects solubility, permeability across membranes, and plasma protein binding. |

| LogS (Aqueous Solubility) | The logarithm of the molar solubility in water. | Crucial for absorption; poor solubility can limit oral bioavailability. |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). | Influences solubility and membrane permeability (e.g., Lipinski's Rule of Five). |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N) with lone pairs. | Influences solubility and membrane permeability (e.g., Lipinski's Rule of Five). |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

These computational predictions serve as a preliminary screen, guiding the selection and chemical modification of compounds to optimize their pharmacokinetic behavior before advancing to more resource-intensive experimental testing.

Structure Activity Relationship Sar Studies of 5,8 Quinolinedione Derivatives with 7 Amino 6 Chloro Substituents

Influence of Substituents at C-6 and C-7 Positions on Molecular Activity

The biological properties of 5,8-quinolinedione (B78156) derivatives are significantly influenced by the nature and position of substituents at the C-6 and C-7 positions. mdpi.com Research has consistently shown that the introduction of different chemical groups at these sites can dramatically alter the compound's efficacy and mechanism of action. mdpi.com

Impact of Amino and Halo Groups on the Biological Activity Profile

The combination of an amino group, particularly at the C-6 or C-7 position, and a halogen atom is a key determinant of the biological activity of 5,8-quinolinediones. The amino group is considered crucial for enhancing bioactivity. Studies on related aminoquinolines have demonstrated that a 7-chloro group is a specific requirement for certain biological activities, such as the inhibition of β-hematin formation in anti-malarial contexts. nih.gov The presence of this halo group, coupled with an amino function, creates a pharmacophore with significant cytotoxic potential. researchgate.netnih.gov

For instance, 6-arylamino-7-halo-5,8-quinolinediones have been evaluated for their in-vitro cytotoxicity against a panel of human solid tumor cell lines. nih.gov The position of the amino group is also critical; C6-amino derivatives have been shown to exhibit higher antiproliferative potency than their C7-amino regioisomers, which is thought to be due to more favorable interactions within the active site of target enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). Furthermore, substitution on the amino group itself can modulate activity, as seen in studies where replacing the amino-proton with an alkyl group led to a decrease in cytotoxic activity. researchgate.net

Comparative Analysis of Different Halogen Substituents (e.g., Chlorine vs. Bromine) on Activity

The choice of halogen at the C-7 position significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. A direct comparison between chlorine and bromine substituents reveals distinct effects.

Bromine, with its larger atomic radius and potent electron-withdrawing nature, enhances the electrophilicity at the C-7 position. This increased electrophilicity not only facilitates nucleophilic substitution reactions during synthesis but also plays a role in stabilizing the quinone-semiquinone redox cycling, a key part of the mechanism of action for many quinone-based compounds. In contrast, chlorine-containing analogs, while still active, tend to exhibit weaker redox activity. However, they may display stronger inhibition of other targets, such as cell cycle phosphatases.

Table 1: Antiproliferative Activity of Selected Quinoline-5,8-dione Derivatives

| Compound | Substituents | Observed Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| 6-Amino-7-bromoquinoline-5,8-dione (B8093216) | C6-NH₂, C7-Br | High antiproliferative activity (IC₅₀: 0.59–1.52 µM in HeLaS3 & KB-vin cells) | ROS induction, NQO1-dependent cytotoxicity | |

| 6-Arylamino-7-chloro-5,8-quinolinedione (4a) | C6-NH-Aryl, C7-Cl | Potent cytotoxicity against HCT-15, SK-OV-3, and XF 498 cell lines | Cytotoxicity | nih.gov |

| 6-Arylamino-7-bromo-5,8-quinolinedione (5a) | C6-NH-Aryl, C7-Br | Potent cytotoxicity against HCT-15, SK-OV-3, and XF 498 cell lines | Cytotoxicity | nih.gov |

| 6-Arylamino-7-chloro-5,8-quinolinedione (4f, 4i) | C6-NH-Aryl, C7-Cl | Inhibitory activity for CDK4 | Cyclin-Dependent Kinase (CDK4) inhibition | nih.gov |

Role of C-2 Substituents in Modulating the Activity of 5,8-Quinolinedione Derivatives

While the C-6 and C-7 positions are primary sites for SAR studies, the C-2 position also plays a role in modulating the activity of 5,8-quinolinedione derivatives. mdpi.commdpi.com Historically, modifications at the C-2 position were often considered unfavorable, as substitutions with simple groups like methyl or hydroxyl were found to decrease biological activity in some quinolone series. mdpi.comnih.gov

However, more recent research has shown that specific substitutions at C-2 can be beneficial. A study on 6,7-dichloro-5,8-quinolinedione derivatives demonstrated that introducing groups like formyl or hydroxyl at the C-2 position could create an additional nucleophilic region on the molecule. mdpi.com These modifications were found to influence the rate of enzymatic conversion by the NQO1 protein, a key target for quinone-based anticancer agents. The study indicated that the arrangement and type of interaction between the derivatives and the NQO1 enzyme were dependent on the specific substituent at the C-2 position. mdpi.com For example, a derivative with a hydroxyl group at C-2 was able to form an additional hydrogen bond with a tyrosine residue in the enzyme's active site. mdpi.com This highlights that C-2 is a viable position for modification to fine-tune the interaction with specific biological targets.

Mechanistic Insights Derived from Structure-Activity Correlations

The biological action of 5,8-quinolinedione compounds is largely attributed to their redox properties and ability to interact with various molecular targets. mdpi.com SAR studies provide crucial clues to these mechanisms. A primary mechanism involves the bioreductive activation of the quinone moiety by enzymes such as NQO1. mdpi.com This process can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death. The nature of the substituents at C-6 and C-7 directly influences the redox potential of the quinone ring, thereby modulating this activity.

The presence of the 7-chloro group is essential for some mechanisms, such as the inhibition of β-hematin formation in anti-malarial aminoquinolines. nih.gov In the context of anticancer activity, certain derivatives have been shown to function as inhibitors of cyclin-dependent kinases (CDKs) or cell cycle phosphatases like Cdc25, leading to cell cycle arrest. nih.gov The SAR data indicates that the 7-amino-6-chloro substitution pattern is a key feature for these activities. For instance, the ability of NQO1 to process these compounds is dependent on the substituents, with C-2 modifications also playing a role in how the molecule docks into the enzyme's active site. mdpi.com

Scaffold Hopping and Bioisosteric Replacements in 5,8-Quinolinedione Research

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery used to optimize drug-like properties, improve potency, and explore novel chemical space while retaining the desired biological activity. researchgate.netnih.govscispace.com Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, leading to a comparable biological effect. researchgate.netnih.gov Scaffold hopping is a more significant change, replacing the core molecular framework with a structurally different one that maintains a similar spatial arrangement of key functional groups. researchgate.netscispace.com

In the context of 5,8-quinolinedione research, these strategies could be employed to address potential liabilities or enhance desired properties. For example, the quinoline (B57606) core itself could be replaced by other heterocyclic systems (scaffold hopping) that maintain the crucial relative orientation of the quinone oxygen atoms and the C-6/C-7 substituents. This could lead to compounds with improved pharmacokinetic profiles or novel intellectual property. Bioisosteric replacement could be applied to the substituents; for instance, the chloro group at C-6 might be replaced with other electron-withdrawing groups, or the amino group at C-7 could be swapped for other hydrogen bond donors to fine-tune target engagement. researchgate.net While specific examples of applying these techniques to 7-amino-6-chloro-5,8-quinolinedione are not extensively documented in the provided results, the principles of these methods are a standard part of lead optimization in medicinal chemistry and represent a logical next step in the development of this class of compounds. nih.govnih.gov

Molecular Mechanisms of Action of 7 Amino 6 Chloro 5,8 Quinolinedione Analogues Non Clinical Focus

Interaction with Key Cellular Enzymes and Biochemical Pathways

The bioactivity of 7-amino-6-chloro-5,8-quinolinedione analogues is heavily rooted in their ability to interact with and modulate key cellular enzymes, particularly those involved in redox cycling.

NAD(P)H:quinone oxidoreductase 1 (NQO1) has been identified as a significant molecular target for quinolinedione derivatives. nih.gov NQO1 is a flavoenzyme that plays a crucial role in the two-electron reduction of quinones to hydroquinones. nih.gov Inhibition of NQO1 is considered a promising strategy in cancer therapy, as it allows for the selective targeting of cancer cells based on their distinct redox states compared to normal cells. nih.gov The redox-active quinone core structure is fundamental to the interaction with enzymes like NQO1.

Research has demonstrated that various amino-quinoline-5,8-dione derivatives act as potent inhibitors of NQO1. nih.gov For instance, studies on synthesized 6-arylamino-5,8-quinolinediones and 6-chloro-7-arylamino-5,8-isoquinolinediones confirmed their ability to modulate NQO1 activity. nih.gov In a specific study, fourteen novel amino-quinoline-5,8-dione derivatives were synthesized and evaluated. Several of these compounds, notably 6d and 7d , displayed NQO1-dependent cytotoxicity and acted as competitive inhibitors of the enzyme in both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cancer cell lines. nih.gov The inhibition was found to be dose-dependent. nih.gov

Below is a summary of the NQO1 inhibitory effects of selected amino-quinoline-5,8-dione derivatives.

Table 1: NQO1 Inhibitory Activity of Selected Amino-Quinolinedione Derivatives

| Compound | Cell Line | Inhibition Type | Key Finding |

|---|---|---|---|

| 6d (6-(4-(4-methylpiperazin-1-yl)phenylamino)quinoline-5,8-dione) | HeLaS3, KB-vin | Competitive | Potent, dose-dependent NQO1 inhibitor. nih.gov |

| 7d (7-(4-(4-methylpiperazin-1-yl)phenylamino)quinoline-5,8-dione) | HeLaS3, KB-vin | Competitive | Potent, dose-dependent NQO1 inhibitor. nih.gov |

| 6h (6-amino-(3-methylphenyl)acrylic ester derivative) | HeLaS3, KB-vin | Not specified | Showed dose-dependent NQO1 inhibitory activity. nih.gov |

| 7a (7-aminoethylindole derivative) | HeLaS3, KB-vin | Not specified | Showed dose-dependent NQO1 inhibitory activity. nih.gov |

Quinolinedione analogues can significantly alter the cellular redox environment. A key mechanism underlying their cytotoxic effects is the generation of reactive oxygen species (ROS). ROS, such as hydrogen peroxide (H₂O₂), are products of normal metabolism that, at high concentrations, can induce oxidative damage to cellular components and trigger cell death pathways. nih.gov

The selective cytotoxicity of compounds like 6-amino-7-bromoquinoline-5,8-dione (B8093216), a close analogue, is attributed to the induction of ROS. This process is linked to the cellular redox state; for example, an increase in the NADH/NAD+ ratio can lead to higher production of H₂O₂ by mitochondria. nih.gov By inhibiting NQO1, quinolinediones can disrupt the normal redox cycling, potentially leading to an accumulation of semiquinone radicals, which can react with molecular oxygen to produce superoxide (B77818) anions and other ROS. This cascade enhances oxidative stress within the cell, contributing to its eventual demise. nih.gov

DNA Binding, Intercalation, and Potential Topoisomerase Inhibition Mechanisms

Analogues of 7-amino-6-chloro-5,8-quinolinedione have been shown to interact directly with DNA, a mechanism central to their cytotoxic activity. nih.gov The planar structure of the quinone core facilitates intercalation into the DNA helix, inserting between base pairs. nih.govresearchgate.net This physical disruption can cause structural damage to the DNA, thereby inhibiting critical cellular processes like replication and transcription.

Furthermore, these compounds have been identified as potent inhibitors of DNA topoisomerases, enzymes that manage the topological state of DNA and are vital for cell division. nih.govnih.gov A study on a series of 6-arylamino-7-chloro-quinazoline-5,8-diones, which are structurally related analogues, evaluated them as novel human topoisomerase I (TOP1) inhibitors. nih.govresearchgate.net Docking studies revealed that the most effective compounds intercalated between the -1 and +1 base pairs of the DNA's scissile strand within the TOP1-DNA cleavable complex. nih.govresearchgate.net This interaction was stabilized by a network of hydrogen bonds and hydrophobic interactions with both the TOP1 enzyme residues and the DNA bases. nih.gov

Table 2: DNA Interaction and Topoisomerase Inhibition by Quinolinedione Analogues

| Compound Class | Mechanism | Target | Key Finding |

|---|---|---|---|

| 6-Arylamino-7-chloro-quinazoline-5,8-diones | DNA Intercalation, Enzyme Inhibition | Human Topoisomerase I (TOP1) | Intercalates between -1 and +1 base pairs of the scissile strand, inhibiting enzyme activity. nih.govresearchgate.net |

Cellular Apoptosis Induction Pathways (e.g., Mitochondrial Dysfunction, Apoptotic Protein Modulation)

A primary outcome of the molecular interactions described above is the induction of apoptosis, or programmed cell death. nih.gov The generation of ROS and direct DNA damage are potent triggers for apoptotic pathways.

Analogues such as 6-amino-7-bromoquinoline-5,8-dione have been shown to induce apoptosis by modulating the expression of key apoptotic proteins. Specifically, these compounds can alter the balance of pro- and anti-apoptotic proteins from the Bcl-2 family, such as Bax and Bcl-2. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic pathway. This results in mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately activating caspases and executing cell death. The appearance of chromatin aggregation and DNA fragmentation are hallmark features of cells undergoing apoptosis induced by these types of compounds. nih.gov

Interaction with Specific Microbial Molecular Targets (e.g., Dihydropteroate (B1496061) Synthase)

In addition to their effects on human cells, quinolinedione derivatives have demonstrated activity against microbial targets. Molecular docking studies suggest that these compounds can interact effectively with essential bacterial enzymes, such as dihydropteroate synthase, which is a key enzyme in the folate synthesis pathway of many microorganisms.

Furthermore, various 6-alkylamino-5,8-quinolinequinones have been evaluated for antimalarial activity against Plasmodium berghei. researchgate.net These compounds were found to be highly inhibitory to the mitochondrial NADH-oxidase system of the parasite, a mechanism that was reversible with the addition of Coenzyme Q10. researchgate.net This indicates that these quinolinediones can disrupt the parasite's electron transport chain, a distinct mechanism from their topoisomerase inhibition in human cells. researchgate.net

Table 3: Antimicrobial Activity and Molecular Targets of Quinolinedione Analogues

| Compound Class/Derivative | Organism | Molecular Target/System | Activity |

|---|---|---|---|

| Quinolinedione Derivatives | Bacteria | Dihydropteroate Synthase | Potential inhibition. |

Future Directions and Emerging Research Perspectives for 7 Amino 6 Chloro 5,8 Quinolinedione

Design and Synthesis of Novel Analogues with Enhanced Molecular Specificity and Potency

The synthesis of 7-amino-6-chloro-5,8-quinolinedione can be achieved with good efficiency. For instance, the reaction of 6,7-dichloro-5,8-quinolinedione with ammonium (B1175870) hydroxide (B78521) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at 60°C for 6 hours has been reported to yield the target compound at 72% efficiency. Building upon this foundational synthesis, future research should focus on the creation of a diverse library of analogues to probe structure-activity relationships (SAR) and identify candidates with improved therapeutic profiles.

A promising approach involves the synthesis of new 7-alkyl or 7-aryl aminomethyl-6-chloroquinoline-5,8-quinones. researchgate.net This can be accomplished through the reaction of 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines and paraformaldehyde. researchgate.net The exploration of secondary amines like piperidine (B6355638) and morpholine (B109124) in this reaction has also yielded corresponding 7-piperidino- and 7-morpholino-methylquinoline-5,8-quinone derivatives. researchgate.net Such modifications at the 7-amino position could significantly influence the compound's interaction with biological targets, potentially leading to enhanced specificity and potency.

Furthermore, SAR studies on related quinolinedione scaffolds have demonstrated that substituents at various positions can dramatically alter biological activity. For example, in a series of 6-arylamino-7-chloro-quinazoline-5,8-diones, the nature of the arylamino group was found to be a key determinant of cytotoxicity against various cancer cell lines. This underscores the importance of systematic modifications to the 7-amino-6-chloro-5,8-quinolinedione core to develop more potent and selective agents.

A table of representative 7-substituted-6-chloro-5,8-quinolinedione analogues and their synthetic precursors is presented below to illustrate potential avenues for derivatization.

| Analogue Type | Precursor 1 | Precursor 2 | Reagent | Reference |

| 7-Alkylaminomethyl-6-chloro-5,8-quinones | 6-Chloroquinoline-5,8-quinone | Primary Aliphatic Amine | Paraformaldehyde | researchgate.net |

| 7-Arylaminomethyl-6-chloro-5,8-quinones | 6-Chloroquinoline-5,8-quinone | Primary Aromatic Amine | Paraformaldehyde | researchgate.net |

| 7-Piperidinomethyl-6-chloro-5,8-quinone | 6-Chloroquinoline-5,8-quinone | Piperidine | Paraformaldehyde | researchgate.net |

| 7-Morpholinomethyl-6-chloro-5,8-quinone | 6-Chloroquinoline-5,8-quinone | Morpholine | Paraformaldehyde | researchgate.net |

Integration of Advanced Computational Approaches for Rational Lead Optimization

To expedite the discovery of optimized analogues of 7-amino-6-chloro-5,8-quinolinedione, the integration of advanced computational techniques is paramount. Methods such as Density Functional Theory (DFT) and molecular docking have been successfully applied to related 6,7-dichloro-5,8-quinolinedione derivatives to predict their reactivity and interaction with biological targets. mdpi.com

Future research should employ these in silico tools to guide the rational design of novel derivatives of 7-amino-6-chloro-5,8-quinolinedione. DFT calculations can be utilized to determine quantum chemical parameters, providing insights into the molecule's reactivity towards nucleophilic targets. mdpi.com Molecular electrostatic potential (MEP) maps can further identify the electrophilic and nucleophilic regions within the molecule, informing the design of analogues with improved binding characteristics. mdpi.com

Molecular docking studies will be instrumental in predicting the binding affinity and interaction patterns of newly designed analogues with known and novel biological targets. For instance, docking studies on related quinolinediones have been used to investigate their interaction with enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com Similar approaches can be applied to 7-amino-6-chloro-5,8-quinolinedione and its derivatives to predict their potential as inhibitors of various enzymes implicated in disease. This computational pre-screening can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

Exploration of New Biological Targets and Uncharted Molecular Pathways

While the quinolinedione scaffold is well-known for its anticancer and antimicrobial properties, the full spectrum of biological targets for 7-amino-6-chloro-5,8-quinolinedione remains to be elucidated. Future research should venture beyond the established activities to uncover novel molecular pathways and therapeutic applications.

One intriguing avenue is the investigation of this compound as an inhibitor of transglutaminase 2 (TGase 2), an enzyme implicated in the pathology of neurodegenerative diseases. Recent studies on other quinoline (B57606) derivatives have highlighted their potential to inhibit TGase 2, suggesting a possible neuroprotective role. Investigating the effect of 7-amino-6-chloro-5,8-quinolinedione on TGase 2 activity could open up new therapeutic possibilities for conditions such as Huntington's and Parkinson's diseases.

Furthermore, the antiprotozoal potential of related quinolinediones warrants exploration for 7-amino-6-chloro-5,8-quinolinedione. For example, various 8-amino-5,6-quinolinediones and their 7-chloro derivatives have been synthesized and evaluated as potential antimalarial agents. researchgate.net A systematic evaluation of 7-amino-6-chloro-5,8-quinolinedione against a panel of protozoan parasites could reveal new therapeutic uses. The table below summarizes potential new biological targets and the rationale for their investigation.

| Potential Biological Target | Rationale | Potential Therapeutic Area |

| Transglutaminase 2 (TGase 2) | Potential for inhibition based on related quinoline derivatives. | Neurodegenerative Diseases |

| Protozoan Parasites | Known antimalarial activity of related quinolinediones. researchgate.net | Antiprotozoal Therapy |

| DNA Topoisomerases | Inhibitory activity observed in related quinazoline-5,8-diones. | Oncology |

Development of Novel Methodologies for Comprehensive Characterization and Mechanistic Analysis

A thorough understanding of the physicochemical properties and mechanism of action of 7-amino-6-chloro-5,8-quinolinedione and its future analogues requires the application of advanced and novel characterization methodologies. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are essential for structural confirmation, more sophisticated methods can provide deeper mechanistic insights.

Future studies should incorporate techniques like single-crystal X-ray crystallography to unequivocally determine the three-dimensional structure of novel analogues. This information is invaluable for understanding structure-activity relationships and for validating the results of molecular docking studies.

To elucidate the mechanism of action, advanced cell-based assays and proteomic approaches should be employed. For instance, investigating the compound's effect on the expression levels of various proteins within cancer cells can help to identify the specific molecular pathways being modulated. Furthermore, the use of advanced microscopy techniques, such as confocal and super-resolution microscopy, can visualize the subcellular localization of the compound and its effects on cellular organelles.

The development of novel analytical methods for the detection and quantification of 7-amino-6-chloro-5,8-quinolinedione and its metabolites in biological matrices will also be crucial for future preclinical and clinical development. These methodologies will be essential for pharmacokinetic and pharmacodynamic studies, providing a comprehensive understanding of the compound's behavior in biological systems.

Q & A

Q. Methodological Guidance :

- Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Employ ¹H/¹³C NMR to resolve aromatic protons and carbonyl groups.

- Cross-validate with FT-IR for functional groups like amines and quinones .

Basic Question: What are the recommended synthetic routes for 5,8-quinolinedione derivatives?

Answer:

While direct synthesis protocols for this specific derivative are limited in public literature, analogous quinoline synthesis methods can be adapted:

- Doebner–Miller Reaction : Condensation of anilines with α,β-unsaturated ketones under acidic conditions, followed by oxidation to introduce quinone moieties .

- Post-Functionalization : Chlorination (e.g., using POCl₃) and amination (via Buchwald-Hartwig coupling) on pre-formed quinolinedione scaffolds .

Q. Critical Considerations :

- Monitor reaction pH to avoid decomposition of the amine group.

- Use inert atmospheres (N₂/Ar) during amination to prevent oxidation side reactions .

Advanced Question: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions in bioactivity data often arise from variability in experimental conditions or assay interference. A robust experimental design includes:

Q. Step 1: Hypothesis-Driven Replication

Q. Step 2: Orthogonal Assays

Q. Step 3: Mechanistic Profiling

Q. Data Analysis :

- Apply statistical tools (ANOVA, Tukey’s test) to quantify significance.

- Report effect sizes and confidence intervals to contextualize contradictions .

Advanced Question: How should researchers align mechanistic studies of 5,8-quinolinedione derivatives with theoretical frameworks?

Answer:

Mechanistic studies require integration with theoretical models (e.g., redox chemistry, enzyme inhibition kinetics):

Q. Framework Integration :

Q. Methodological Alignment :

- Use cyclic voltammetry to quantify redox potentials, correlating with cytotoxicity data .

- Validate theoretical predictions via knockout cell lines (e.g., CRISPR-Cas9 for antioxidant enzymes) .

Advanced Question: What mixed-methods approaches are suitable for studying structure-activity relationships (SAR) in this compound?

Answer:

Combining computational and experimental methods enhances SAR reliability:

Q. Computational Methods :

Q. Experimental Validation :

Q. Data Integration :

- Use partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with bioactivity .

Advanced Question: How can factorial design optimize reaction conditions for synthesizing 5,8-quinolinedione derivatives?

Answer:

Factorial design efficiently identifies critical variables:

Q. Design Setup :

- Factors: Temperature (60–100°C), Catalyst Loading (5–15 mol%), Reaction Time (12–24 hrs).

- Response: Yield (%) and Purity (HPLC).

Q. Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.